Propionic anhydride

概述

描述

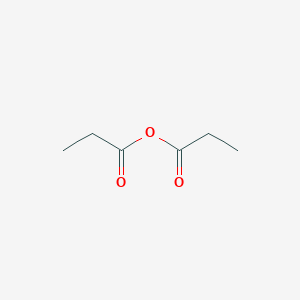

Propionic anhydride (C₆H₁₀O₃, CAS 123-62-6) is a carboxylic acid anhydride derived from propionic acid. It is widely utilized in organic synthesis, proteomics, and industrial applications due to its reactivity as an acylating agent. Its primary uses include peptide derivatization, protein modification, and synthesis of esters and polymers. This compound is particularly valued for its ability to introduce propionyl groups (–COC₂H₅), which enhance hydrophobicity and improve chromatographic separation in mass spectrometry workflows .

科学研究应用

Organic Synthesis

Reagent in Chemical Reactions

Propionic anhydride is widely utilized as a reagent in organic synthesis. It serves as an acylating agent, allowing for the introduction of propionyl groups into various substrates. This property is particularly useful in the synthesis of esters and amides, which are essential intermediates in the production of pharmaceuticals and fine chemicals .

Derivatization Techniques

In analytical chemistry, this compound is employed for the derivatization of biomolecules to enhance their detectability and stability during analysis. For instance, it has been used to derivatize peptides for mass spectrometry analysis, improving the quantification of biomarkers in biological samples .

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound is instrumental in the pharmaceutical industry as a building block for various drugs. It is involved in the synthesis of antibiotics, antipyretics, and other therapeutic agents. Its role as an acylating agent allows for the modification of drug molecules to improve their efficacy and bioavailability .

Formulation Enhancements

Research has indicated that this compound can be used to create amorphous solid dispersions (ASDs) with improved solubility profiles for poorly soluble drugs. These formulations can significantly enhance the dissolution rates and bioavailability of active pharmaceutical ingredients .

Agrochemical Production

Building Block for Herbicides

In agrochemicals, this compound is used as a precursor in the synthesis of herbicides such as Clethodim. Its ability to modify chemical structures makes it a crucial component in developing effective crop protection agents .

Materials Science

Modification of Polymers

this compound is employed to modify polymers, enhancing their properties for specific applications. For example, it can be used to create propionylated cellulose derivatives, which exhibit improved solubility and film-forming properties suitable for coatings and packaging materials .

Wood Treatment Applications

The compound has also been studied for its efficacy in wood modification processes, where it enhances durability and resistance against environmental factors by chemically altering the wood's structure .

Case Studies

作用机制

The mechanism of action of propionic anhydride primarily involves nucleophilic acyl substitution. The hydrolysis reaction proceeds via three irreversible steps: addition, elimination, and proton transfer to the solvent .

相似化合物的比较

Comparison with Similar Compounds

Chemical Properties and Reactivity

Propionic anhydride is structurally analogous to other acid anhydrides, such as acetic anhydride , butyric anhydride , maleic anhydride , and succinic anhydride . Key distinctions include:

This compound strikes a balance between reactivity and hydrophobicity, making it superior to acetic anhydride in proteomic workflows where endogenous acetylation must be distinguished . Compared to butyric anhydride, it minimizes steric hindrance while maintaining efficient acylation .

Hydrolysis and Stability

This compound undergoes hydrolysis in aqueous solutions via a two-step mechanism at low temperatures and a single-step process at higher temperatures (>25°C). Its hydrolysis rate is slower than acetic anhydride but faster than butyric anhydride due to intermediate chain length . Stability in flow systems (e.g., with Zn Aquivion catalysts) is comparable to acetic anhydride, maintaining reactivity at up to 75°C .

Key Advantages and Limitations

- Advantages :

- Limitations :

生物活性

Propionic anhydride (C6H10O3) is a colorless liquid with a pungent odor, primarily known for its use in organic synthesis and as a reagent in various chemical reactions. Its biological activity has garnered interest in recent years, particularly concerning its role in drug development and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its effects on cellular processes, synthesis of bioactive compounds, and implications for medicinal chemistry.

This compound is an acylating agent that can react with nucleophiles, such as amines and alcohols, to form esters and amides. This property is fundamental in the synthesis of various biologically active molecules. The mechanism typically involves the formation of an acyl-enzyme intermediate, which can subsequently lead to the modification of biological macromolecules.

Biological Activity Overview

- Anti-inflammatory Effects : Research has indicated that derivatives synthesized using this compound exhibit anti-inflammatory properties. For instance, new 1,2,4-triazole derivatives containing propanoic acid moieties were evaluated for their effects on cytokine release in peripheral blood mononuclear cells (PBMC). These studies demonstrated that certain derivatives significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IFN-γ, suggesting a potential role in modulating immune responses .

- Biomarker Development : this compound has been utilized to derivatize peptides for biomarker identification. A study introduced a novel method for propionylating a specific dipeptide to enhance its detection in plasma samples from cases of sulfur mustard (SM) intoxication. This application underscores the compound's utility in analytical chemistry and toxicology .

- Synthesis of Bioactive Compounds : this compound serves as a key reagent in the synthesis of various bioactive compounds, including acyl/aryl thioureas. These compounds have shown promising biological activities such as antibacterial and antifungal effects against various pathogens . The synthesized derivatives exhibited significant inhibition against both gram-positive and gram-negative bacteria, highlighting their potential as therapeutic agents.

Case Study 1: Anti-inflammatory Activity

In a study evaluating the biological activity of 1,2,4-triazole derivatives synthesized with this compound, it was found that certain compounds inhibited cytokine release effectively. The most notable results included:

| Compound | TNF-α Inhibition (%) | IFN-γ Inhibition (%) | IL-10 Production Increase (%) |

|---|---|---|---|

| 3a | 44% | 79% | 15% |

| 3e | 30% | 65% | 25% |

| 3g | 25% | 9% | 10% |

These findings suggest that this compound-derived compounds can modulate inflammatory responses significantly .

Case Study 2: Biomarker Analysis

The derivatization of C(-HETE)P using this compound allowed for enhanced detection capabilities in clinical samples. The optimization process involved varying reaction conditions to maximize yield:

| Reaction Condition | Yield (%) |

|---|---|

| 3 μL this compound | 75% |

| 10 μL this compound | 85% |

| 50 μL this compound | 90% |

This study illustrates the effectiveness of this compound in improving analytical methods for detecting biomarkers associated with chemical exposures .

化学反应分析

Hydrolysis to Propionic Acid

Propionic anhydride undergoes rapid exothermic hydrolysis in water to form two equivalents of propionic acid:

Key Findings :

-

Kinetics : Hydrolysis rates increase with pH, showing half-lives of 9, 4, and 2 minutes at pH 4, 7, and 9, respectively .

-

Mechanism : Proceeds via a two-step nucleophilic acyl substitution at lower temperatures, transitioning to a single-step process under basic conditions .

| Parameter | Value | Conditions |

|---|---|---|

| Half-life (pH 4) | 9 minutes | 0–60°C |

| Half-life (pH 7) | 4 minutes | 0–60°C |

| Half-life (pH 9) | 2 minutes | 0–60°C |

Esterification with Alcohols

This compound reacts with alcohols to form propionate esters, a reaction catalyzed by bases like pyridine:

Mechanism :

-

Nucleophilic attack : Alcohol oxygen attacks the electrophilic carbonyl carbon.

-

Deprotonation : Pyridine neutralizes intermediates.

-

Leaving group expulsion : Propionate ion exits, forming the ester .

Applications : Production of cellulose propionate (used in plastics) and fragrance esters .

Amidation with Amines

Amines react with this compound to yield propionamides:

Key Considerations :

-

Side Reactions : Overpropionylation at serine, threonine, or tyrosine residues in peptide synthesis .

-

Quenching Methods : Hydroxylamine or boiling reverses unwanted esterifications .

Carbonylation Reactions

The Reppe carbonylation employs nickel carbonyl catalysts to synthesize this compound from ethylene, propionic acid, and carbon monoxide:

Industrial Relevance : High-yield route for large-scale production .

Acylation in Peptide Modification

This compound is used to derivatize peptides, enhancing analytical detection:

-

Optimized Conditions : 50 μL reaction volume with 5–10 μL anhydride achieves >95% derivatization efficiency .

-

Challenges : Requires precise control to avoid methyl ester formation in methanol solutions .

Comparative Reactivity

This compound’s reactivity aligns with smaller anhydrides like acetic anhydride but differs in:

-

Solubility : Limited water miscibility due to hydrophobic ethyl groups .

-

Catalysis : Base-catalyzed reactions proceed faster than acid-catalyzed .

This synthesis of reactions underscores this compound’s utility in organic transformations, governed by its electrophilic carbonyl groups and compatibility with diverse nucleophiles. Experimental data and mechanistic studies validate its role in esterifications, amidations, and industrial syntheses.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying residual propionic anhydride in reaction mixtures?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used. For GC, derivatization with reagents like sodium formate improves detection sensitivity by converting anhydrides into volatile derivatives . HPLC with pre-column derivatization (e.g., using this compound to acylate analytes) enhances resolution, particularly for polar compounds. Optimization of molar ratios (e.g., 30:1 this compound-to-analyte) ensures complete derivatization, as shown in paraben analysis .

Q. How does temperature influence the reactivity of this compound in acylation reactions?

Reaction efficiency depends on temperature-controlled activation. For example, in the acylation of 1,3-benzodioxole, no reaction occurs at room temperature with this compound + Zn-Aquivion, but side products form at 50–75°C. This highlights the need for precise thermal control to balance reaction rate and selectivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use inert gas (N₂/Ar) for storage to prevent hydrolysis .

- Employ fume hoods and personal protective equipment (PPE) to avoid respiratory and dermal irritation .

- Emergency showers/eye wash stations are mandatory due to its corrosive nature. Contaminated clothing must be removed immediately .

Advanced Research Questions

Q. How can isotopic labeling with deuterated this compound enhance proteomic studies?

Deuterated this compound (D10) enables precise quantification in mass spectrometry (MS). For histone PTM analysis, it acylates lysine residues, blocking trypsin cleavage and generating "Arg-C-like" peptides for bottom-up workflows. Isotopic labels (e.g., D5 vs. D0) allow multiplexed analysis of histone variants across cell types . This method improves signal-to-noise ratios in clinical samples .

Q. What mechanistic insights explain this compound’s role in polymer synthesis?

In polyimide synthesis (e.g., SIXEF™-Durene), this compound acts as an imidization catalyst, converting polyamic acid precursors into thermally stable polymers. Its use avoids water formation, which minimizes side reactions compared to acetic or butyric anhydrides . Kinetic studies suggest optimal stoichiometry and base/acid catalysts (e.g., β-picoline) are critical for high molecular weight polymers.

Q. How do contradictory data on synthesis routes inform experimental design?

Eastman’s ethylene-based synthesis of this compound avoids water byproduct formation, favoring downstream reactions with formaldehyde . However, alternative routes (e.g., coal-derived syngas + propionic acid) propose radical-mediated mechanisms under high CO pressure . Researchers must validate pathways using kinetic profiling (e.g., GC-MS monitoring) and adjust parameters (pressure, catalyst loading) to reconcile discrepancies.

Q. What strategies optimize derivatization efficiency for small molecules in LC-MS workflows?

- Reaction time : Quantitative derivatization of peptides like C(-HETE)P occurs within 10 seconds using 10 µL this compound. Prolonged exposure risks hydrolysis .

- pH control : Alkaline conditions (e.g., triethylamine buffer) enhance acylation of hydroxyl and amine groups in phenolic compounds .

- Molar excess : A 30:1 molar ratio ensures complete acylation, as demonstrated in paraben studies (Fig. 3, ).

Q. How does this compound modify biomaterials like wood or asphaltenes?

In wood modification, it reacts with hydroxyl groups in cellulose, reducing hydrophilicity and improving dimensional stability. FTIR and mechanical testing show reduced water absorption (20–30%) in treated Endospermum malaccense wood . For heavy oil asphaltenes, catalytic oxidation with this compound alters viscosity and oxidation kinetics, enabling enhanced oil recovery .

Q. Data Contradiction and Validation

Q. Why do studies report divergent outcomes in this compound’s catalytic performance?

Discrepancies arise from solvent polarity, catalyst type (e.g., Zn-Aquivion vs. acid/base catalysts), and substrate steric effects. For example, Zn-Aquivion fails to activate MDB at room temperature but achieves 75% conversion at 75°C, whereas propanoyl chloride shows faster kinetics . Systematic screening of solvents (NMP vs. acetone) and catalysts is essential for reproducibility.

Q. How can researchers address challenges in detecting low-abundance this compound derivatives?

Combine derivatization with dispersive microextraction (DME) to concentrate analytes. For GC, use deuterated internal standards (e.g., D10-propionic anhydride) to correct matrix effects . In LC-MS, collision-induced dissociation (CID) optimizes fragmentation patterns for targeted quantification .

Q. Methodological Tables

属性

IUPAC Name |

propanoyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)9-6(8)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVAMUWZEOHJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3, Array | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027007 | |

| Record name | Propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propionic anhydride is a colorless liquid with a pungent odor. Flash point 165 °F. Density 8.4 lb /gal. Corrosive to metals and tissue., Liquid, Colorless liquid with a pungent odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propionic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

336 °F at 760 mmHg (USCG, 1999), 170 °C, 167 °C | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

145 °F (USCG, 1999), 165 °F (74 °C) (Open Cup), 145 °F (63 °C) (Closed Cup), 63 °C c.c. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Decomposed by water; soluble in methanol, ethanol, ether and chloroform, Soluble in alkalies, Miscible with ether; slightly soluble in carbon tetraachloride, Solubility in water: reaction | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.01 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 20 °C, Relative density (water = 1): 1.01 | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.49 (Air = 1), Relative vapor density (air = 1): 4.5 | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.36 [mmHg], VP: 1 mm Hg at 20.6 °C, 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.1 | |

| Record name | Propionic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

123-62-6 | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3A2VV18E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-45 °F (USCG, 1999), -45 °C | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。